molecular formula C7H11ClF3NO B2773612 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1183151-97-4

2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2773612
CAS RN: 1183151-97-4
M. Wt: 217.62
InChI Key: PQKPLTGTODRTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” is an organic compound that is mainly used as an important intermediate in organic synthesis . It can be used in the synthesis of pesticides, pharmaceuticals, and other organic compounds .


Synthesis Analysis

The synthesis of “this compound” involves a few steps. First, under anhydrous conditions, dichloroacetic acid is reacted with 2,2,2-trifluoroethanol to obtain trifluoroethyl dichloroacetate . The obtained trifluoroethyl dichloroacetate is then reacted with ammonia to produce "this compound" .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H5ClF3NO . Its molecular weight is 175.54 .


Chemical Reactions Analysis

As an intermediate in organic synthesis, “this compound” can participate in various chemical reactions to form different organic compounds .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 218 ºC and a density of 1.368 . It has a flash point of 86 ºC and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its acidity coefficient (pKa) is predicted to be 11.89±0.46 .

Scientific Research Applications

Photoreactions of Flutamide

Flutamide, a compound structurally different but related in its use of a trifluoromethyl group, undergoes varied photoreactions in different solvents, highlighting the influence of chemical environment on drug stability and reaction pathways. This study suggests the importance of considering solvent effects in the photochemical stability of related acetamides (Watanabe, Fukuyoshi, & Oda, 2015).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs were analyzed for their photochemical, thermochemical, and spectroscopic properties. These studies provide a framework for understanding the electronic and structural characteristics of acetamides, potentially guiding the application of 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide in photovoltaic and other material sciences (Mary et al., 2020).

Crystallographic Analysis

The crystal structure of various acetamide derivatives, including their hydrogen bonding and intermolecular interactions, has been extensively studied. These findings are crucial for understanding the solid-state properties of acetamides, which can influence their applications in material science and drug formulation (Jansukra et al., 2021).

Formation in Interstellar Medium

Research into the formation pathways of acetamide in the interstellar medium (ISM) provides insight into the astrochemical relevance of acetamides. This suggests potential research applications in understanding prebiotic chemistry and the origins of life (Foo et al., 2018).

Directed C-H Arylation

The use of acetamide as a directing group in C-H activation and cross-coupling reactions underscores its utility in synthetic organic chemistry, particularly in facilitating regioselective modifications of aromatic compounds (Jaiswal et al., 2016).

Safety and Hazards

“2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” is harmful to the human body . Direct contact with skin and eyes should be avoided . During operation or contact, necessary safety measures should be taken, and good ventilation conditions should be maintained .

properties

IUPAC Name

2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF3NO/c1-2-3-12(6(13)4-8)5-7(9,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKPLTGTODRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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